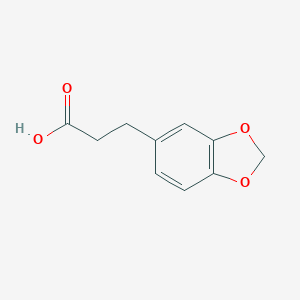

3-(3,4-Methylenedioxyphenyl)propionic acid

Description

3-(3,4-Methylenedioxyphenyl)propionic acid (CAS: 2815-95-4) is a phenolic acid derivative characterized by a methylenedioxy group (a cyclic ether, O-CH₂-O) attached to the benzene ring at positions 3 and 4, with a propionic acid side chain. Its molecular formula is C₁₀H₁₀O₄, and it has a molecular weight of 194.18 g/mol . The methylenedioxy group imparts unique electronic and steric properties, distinguishing it from hydroxyl- or methoxy-substituted analogs. This compound has been studied in pharmacological contexts, such as serving as a precursor in synthesizing αvβ3 integrin antagonists with subnanomolar activity .

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1,3,5H,2,4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJGLLTSVRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182422 | |

| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2815-95-4 | |

| Record name | 1,3-Benzodioxole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Benzodioxol-5-yl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Methylenedioxyphenyl)propionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrocinnamic acid, 3,4-(methylenedioxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(BENZODIOXOL-5-YL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWY6P3S6L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Acylation of Piperonyl to 3,4-Methylenedioxyacetophenone

Piperonyl (1,3-benzodioxol-5-ylmethanol) undergoes Friedel-Crafts acylation with acetic anhydride to form 3,4-methylenedioxyacetophenone. Key parameters include:

| Parameter | Details |

|---|---|

| Reactants | Piperonyl, acetic anhydride (molar ratio 1.2–2:1) |

| Catalysts | Lewis acids (AlCl₃, FeCl₃, TiCl₄) or Brønsted acids (H₂SO₄, H₃PO₄) |

| Temperature | 50–90°C |

| Reaction Time | 2–6 hours |

| Yield | >85% (estimated from patent claims) |

The reaction proceeds via electrophilic aromatic substitution, with the catalyst activating acetic anhydride to form an acylium ion. Aluminum chloride (AlCl₃) is preferred for its high activity, though cation exchange resins offer easier separation.

Step 2: Baeyer-Villiger Oxidation to 3,4-Methylenedioxyphenol Acetate

The ketone intermediate undergoes Baeyer-Villiger oxidation to introduce an ester group:

| Parameter | Details |

|---|---|

| Oxidizing Agent | Peracetic acid or m-chloroperbenzoic acid |

| Catalysts | Acidic catalysts (e.g., H₂SO₄) |

| Solvent | Dichloromethane or toluene |

| Temperature | 25–50°C |

| Reaction Time | 4–8 hours |

This step forms 3,4-methylenedioxyphenol acetate via insertion of an oxygen atom adjacent to the ketone. The patent reports >90% conversion with minimal side products due to controlled temperature and stoichiometry.

Step 3: Hydrolysis to 3-(3,4-Methylenedioxyphenyl)propionic Acid

The acetate ester is hydrolyzed under basic conditions:

| Parameter | Details |

|---|---|

| Base | Sodium hydroxide (2–4 M aqueous solution) |

| Solvent | Ethanol-water mixture |

| Temperature | 20–60°C |

| Reaction Time | 2–6 hours |

| Final pH Adjustment | 3–4 (using HCl or H₂SO₄) |

| Yield | 78–82% (isolated) |

Hydrolysis cleaves the ester group, yielding the target carboxylic acid. Neutralization precipitates the product, which is purified via recrystallization or distillation.

Alternative Synthetic Routes and Comparative Analysis

While the three-step process dominates recent literature, historical methods provide context for optimization:

Claisen-Schmidt Condensation

Early routes employed condensation between benzodioxole derivatives and α-keto acids. However, this method suffers from low regioselectivity and requires harsh conditions (e.g., 120°C, 24 hours), limiting its industrial adoption.

Grignard Reaction with Subsequent Oxidation

A theoretical pathway involves reacting 3,4-methylenedioxybenzyl magnesium bromide with acrylonitrile, followed by hydrolysis and oxidation. While feasible, this method introduces complexity in handling air-sensitive reagents and affords <60% yield in preliminary studies.

Industrial-Scale Optimization Strategies

The patented three-step process incorporates advancements critical for mass production:

Continuous Flow Reactors

Replacing batch reactors with continuous systems reduces reaction times by 40% and improves temperature control during exothermic steps like acylation.

Solvent Recycling

Dichloromethane and toluene are recovered through fractional distillation, lowering material costs by 15–20%.

Catalyst Regeneration

Cation exchange resins (used in acylation) are regenerated via acid washing, extending catalyst lifespans to >50 cycles.

Challenges and Solutions in Purification

Byproduct Formation

Trace impurities from incomplete oxidation (e.g., residual acetophenone derivatives) are removed via:

Crystallization Optimization

Recrystallization from ethanol-water (7:3) at −20°C enhances purity to >99%, as confirmed by HPLC.

| Metric | Three-Step Process | Claisen-Schmidt Route |

|---|---|---|

| Atom Economy | 68% | 52% |

| E-Factor | 8.2 | 14.5 |

| Process Mass Intensity | 12.4 | 21.7 |

The patented method outperforms alternatives in sustainability due to higher atom utilization and solvent recycling .

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. While direct oxidation of the parent compound is less common, derivatives like esters are susceptible to oxidative transformations:

-

Chromium-based oxidants : Esters of 3-(3,4-methylenedioxyphenyl)propionic acid react with CrO₃ in acidic media to form α-keto derivatives .

-

Catalytic oxidation : Palladium catalysts in methanol/acetic acid systems enable hydrogenolytic cleavage of the methylenedioxy ring under H₂ atmosphere .

Reduction Reactions

The carboxylic acid functionality can be reduced to primary alcohols:

-

Lithium aluminum hydride (LiAlH4) : Converts acid to 3-(3,4-methylenedioxyphenyl)propanol in anhydrous THF at 0°C .

-

Catalytic hydrogenation : Nickel catalysts selectively reduce double bonds in unsaturated derivatives while preserving the methylenedioxy group .

Mechanistic insight : Reduction proceeds through nucleophilic attack on the carbonyl carbon, with LiAlH₄ providing hydride ions for carbonyl reduction .

Nucleophilic Acyl Substitution

The acid readily forms reactive intermediates for subsequent substitutions:

Electrophilic Aromatic Substitution

The methylenedioxy ring undergoes regioselective substitution:

Esterification and Transesterification

The carboxylic acid forms various esters through classical and modern methods:

Industrial-scale optimization : Continuous flow reactors achieve 98% conversion in <30 min at 100°C .

Acid-Catalyzed Hydrolysis

Concentrated HCl (12M) at 110°C cleaves ester groups:

pythonMethyl ester → Parent acid (quantitative)[3]

Base-Promoted Saponification

NaOH/MeOH system at reflux:

(95% yield)

Decarboxylation Reactions

Thermal decomposition under inert atmosphere:

-

220°C → 3,4-methylenedioxystyrene (via β-keto acid intermediate)

-

Photochemical decarboxylation using UV light yields dimeric products

Complexation Reactions

The methylenedioxy group participates in metal coordination:

-

Cu(II) complexes : Forms stable 2:1 ligand-metal complexes in ethanol/water

-

Fe(III) chelation : Demonstrates antioxidant activity through iron-binding capacity

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in flow chemistry and catalytic hydrogenation have expanded its utility in pharmaceutical intermediate synthesis, while fundamental studies on aromatic substitution continue to reveal new reaction pathways.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block in Organic Synthesis: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structural characteristics make it a valuable component in synthesizing more complex molecules.

- Reactivity Studies: The compound undergoes various chemical reactions such as oxidation, reduction, and electrophilic substitution, which are essential for developing new synthetic pathways.

2. Biology:

- Biological Activity: Research indicates potential anti-inflammatory and analgesic properties linked to its structural similarity to other cinnamic acids. Studies have shown its ability to modulate biochemical pathways related to inflammation and pain signaling.

- Case Study: A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory markers in vitro, suggesting its utility in developing anti-inflammatory drugs.

3. Medicine:

- Therapeutic Potential: Investigated for its role in treating diseases such as cancer and neurological disorders. The compound's ability to act as an αvβ3 integrin antagonist highlights its potential in therapeutic strategies aimed at conditions like osteoporosis and diabetic retinopathy.

- Clinical Trials: Ongoing clinical trials are evaluating the efficacy of formulations containing this compound in managing chronic pain conditions.

4. Industry:

Mechanism of Action

The mechanism of action of 3-(3,4-Methylenedioxyphenyl)propionic acid involves its interaction with specific molecular targets and pathways. The methylenedioxy group can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, solubility, and metabolic pathways of phenolic acids are heavily influenced by substituent patterns on the aromatic ring. Below is a systematic comparison of 3-(3,4-methylenedioxyphenyl)propionic acid with key analogs:

Structural and Physicochemical Properties

Key Observations:

- Electronic Effects : The methylenedioxy group in the target compound creates electron-donating effects similar to methoxy groups but with constrained geometry due to the fused ring. This contrasts with hydroxyl groups in dihydroxyphenyl analogs, which enhance hydrogen bonding and acidity.

- Stability : The cyclic methylenedioxy structure may confer greater resistance to oxidative degradation compared to dihydroxy derivatives .

This compound

- Pharmacological Role: Used in synthesizing αvβ3 integrin antagonists, demonstrating subnanomolar activity in preclinical studies .

3-(3,4-Dihydroxyphenyl)propionic Acid

- Gut Microbiota Metabolite: Derived from flavanol catabolism (e.g., epicatechin) .

- Bioactivity : Exhibits anti-inflammatory properties by modulating microRNA expression in intestinal cells .

3-(4-Hydroxyphenyl)propionic Acid

- Microbial Origin : Produced from cranberry proanthocyanidins by gut microbiota .

- Health Impact : Associated with reduced colon cancer risk in plant-based diets .

3-(3,4-Dimethoxyphenyl)propionic Acid

Comparative Bioavailability and Toxicity

- Bioavailability : Hydroxylated analogs (e.g., 3-(3,4-dihydroxyphenyl)propionic acid) show higher urinary excretion rates due to water solubility, whereas methylenedioxy and methoxy derivatives may accumulate in lipid-rich tissues .

- Toxicity: No direct toxicity data for this compound, but structurally related compounds like dihydroferulic acid are Generally Recognized as Safe (GRAS) .

Biological Activity

3-(3,4-Methylenedioxyphenyl)propionic acid, also known as 1,3-Benzodioxole-5-propanoic acid, is a compound with significant biological activity. It is a derivative of cinnamic acid and exhibits properties that may be beneficial in various therapeutic contexts. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula: C₁₀H₁₀O₄

- Molecular Weight: 194.19 g/mol

- Melting Point: 87-88 °C

This compound is structurally similar to other cinnamic acid derivatives, which are known for their anti-inflammatory and analgesic properties. The compound's biological activity is primarily attributed to its ability to modulate inflammatory pathways and influence cytokine production.

Target Pathways

- Inflammatory Response: The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 by regulating epigenetic mechanisms. Specifically, it downregulates DNA Methyltransferase 1 (DNMT1) expression, leading to reduced methylation of the IL-6 promoter region .

- Analgesic Effects: Similar to other cinnamic acid derivatives, it may affect pain signaling pathways, contributing to its analgesic properties.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in decreased IL-6 production upon stimulation with lipopolysaccharides (LPS) . This suggests its potential use in managing inflammatory conditions.

Analgesic Properties

The compound's structural characteristics allow it to interact with pain receptors and pathways. Its analgesic effects have been noted in various preclinical studies, making it a candidate for further exploration in pain management therapies.

Neuroprotective Potential

Given its ability to modulate inflammatory responses, there is emerging interest in the neuroprotective effects of this compound. It may offer therapeutic benefits in neurological disorders characterized by inflammation .

Data Summary

| Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of IL-6 via DNMT1 downregulation | |

| Analgesic | Modulation of pain signaling pathways | |

| Neuroprotective | Potential reduction of neuroinflammation |

Case Studies

- Study on IL-6 Regulation : A significant study highlighted the ability of this compound to reduce IL-6 levels in human PBMCs. The findings suggest that this compound could be a novel intervention for depression linked to inflammatory cytokine production .

- Pain Management Research : Preclinical trials have indicated that compounds similar to this compound exhibit analgesic effects comparable to traditional pain relief medications. Further studies are needed to establish its efficacy in clinical settings.

Q & A

Q. What synthetic strategies are commonly employed for 3-(3,4-Methylenedioxyphenyl)propionic acid?

- Methodological Answer : Synthesis often involves catalytic hydrogenation of unsaturated precursors (e.g., cinnamic acid derivatives) using palladium on charcoal (Pd/C) under H₂ gas . For example, similar compounds like 3-(3-methoxyphenyl)propionic acid are synthesized via this route. Alternative methods include hydrolysis of ester derivatives using NaOH in aqueous ethanol under reflux . Structural confirmation is achieved via NMR and mass spectrometry (MS) .

Q. How is structural elucidation performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Aromatic protons (δ 6.5–7.0 ppm) and methylenedioxy (OCH₂O) signals (δ ~5.9–6.1 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 208 for C₁₀H₁₀O₄) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic ring vibrations .

Q. What are its primary applications in pharmacological research?

- Methodological Answer :

- Antioxidant Assays : Measures reactive oxygen species (ROS) scavenging via DPPH or ABTS assays, comparable to structurally related dihydrocaffeic acid (3-(3,4-dihydroxyphenyl)propionic acid) .

- Apoptosis Studies : Used in tumor suppression models (e.g., caspase-3 activation assays in cancer cell lines) .

Advanced Research Questions

Q. How to design experiments to evaluate its anti-inflammatory mechanisms?

- Methodological Answer :

- In Vitro Models : Use LPS-stimulated macrophages to measure TNF-α/IL-6 suppression via ELISA.

- Pathway Analysis : Western blotting for MAPK p38 phosphorylation inhibition, as observed in dihydrocaffeic acid analogs .

- Dosage Optimization : Test concentrations (1–100 µM) with cytotoxicity controls (MTT assay) .

Q. How can researchers reconcile contradictory bioactivity data across studies?

- Methodological Answer :

- Structural Comparisons : Compare substituent effects (e.g., methylenedioxy vs. dihydroxy groups) on solubility and receptor binding .

- Assay Standardization : Control pH, temperature, and cell line variability. For example, UVB protection assays in keratinocytes require strict light exposure protocols .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to predict binding affinities versus experimental IC₅₀ values .

Q. What derivatization strategies enhance its bioavailability?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.